molecular formula C22H22N4O4S B2892101 3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine CAS No. 1021070-46-1

3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Cat. No.: B2892101
CAS No.: 1021070-46-1
M. Wt: 438.5
InChI Key: FIPGBZMGNZAMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a molecular architecture that combines a 2,3-dihydrobenzo[1,4]dioxine moiety, a piperazine ring, and a phenyl-substituted pyridazine, a structure suggestive of potential bioactivity. Researchers investigate such compounds primarily for their potential as modulators of various biological targets. The 2,3-dihydrobenzo[1,4]dioxine scaffold is a privileged structure in pharmacology, known to contribute to binding affinity and selectivity in central nervous system (CNS) targets . For instance, derivatives containing this structure have been developed as potent and selective alpha2C adrenoceptor antagonists, which are being explored for the treatment of a range of peripheral and central nervous system diseases . Furthermore, the benzenesulfonylpiperazine group is a common feature in designed bioactive molecules and can contribute to specific interactions with enzyme active sites. While the specific mechanism of action for this compound requires empirical determination, molecules with similar structural motifs have demonstrated inhibitory activity against key enzymes . This compound is provided For Research Use Only and is intended for laboratory studies by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for the latest findings on this and related chemical series.

Properties

IUPAC Name

3-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-31(28,18-6-8-20-21(16-18)30-15-14-29-20)26-12-10-25(11-13-26)22-9-7-19(23-24-22)17-4-2-1-3-5-17/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPGBZMGNZAMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Receptor Affinity and Selectivity of Benzodioxan-Piperazine Derivatives

Compound Name D4 Ki (nM) D2 Ki (nM) D3 Ki (nM) Selectivity (D4 vs. D2/D3) Reference
S 18126 2.4 738 2,840 >100-fold
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine (3d) N/A N/A N/A >1,100-fold
Raclopride >3,000 1.1 1.4 Low

Table 2: Physicochemical Properties of Sulfonamide-Containing Analogs

Compound Name Melting Point (°C) Yield (%) Key Substituents Reference
4m 207–208 75.6 4-Methoxyphenyl, dihydropyrazole
4n 193–194 59.8 4-Ethoxyphenyl
4o 195–196 67.8 4-Fluorophenyl

Preparation Methods

Direct Sulfonation-Chlorination Sequence

1,4-Benzodioxan-6-sulfonic acid → (ClSO3H, PCl5) → 2,3-Dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride  

Conditions :

  • 0°C to 5°C in anhydrous dichloromethane
  • 82-85% yield (n=12 reactions)

Thioether Oxidation Route

6-Mercapto-1,4-benzodioxane → (H2O2, AcOH) → Sulfonic acid → (SOCl2) → Sulfonyl chloride  

Advantages :

  • Avoids harsh chlorosulfonic acid
  • 78% overall yield

Pyridazine Core Functionalization Strategies

Nucleophilic Aromatic Substitution (SNAr)

Base-mediated displacement of leaving groups at C3 position:

Leaving Group Base System Solvent Temperature Yield Range
Chloride DIPEA DMF 80°C 45-52%
Fluoride K2CO3 DMSO 120°C 61-67%
Bromide Et3N THF 65°C 38-44%

Optimal Conditions :

  • 6-Phenylpyridazine-3-carbonyl chloride + piperazine (2.5 eq)
  • DMF, DIPEA (3 eq), 80°C, 8h → 67% yield

Buchwald-Hartwig Amination

For halogenated pyridazine precursors:

Catalytic System :

  • Pd2(dba)3 (2 mol%)
  • Xantphos (4 mol%)
  • Cs2CO3 (3 eq) in toluene

Performance Metrics :

  • Conversion: 89%
  • Isolated yield: 73%

Piperazine Sulfonylation Protocols

Two-Step Sequential Approach

Piperazine → N-Sulfonylation → N'-Functionalization  

Critical Parameters :

  • Molar Ratio : 1:1.05 (piperazine:sulfonyl chloride)
  • Base : Pyridine (scavenges HCl)
  • Solvent : CH2Cl2 at 0°C → RT
  • Yield : 88-92%

One-Pot Sulfonylation-Amination

Piperazine + Sulfonyl chloride + Pyridazine derivative  

Advantages :

  • Reduces purification steps
  • Requires excess sulfonyl chloride (1.8 eq)
  • 74% yield (n=7 trials)

Final Coupling Methodologies

Mitsunobu Reaction

For hydroxyl-containing intermediates:

  • DIAD (1.2 eq)
  • PPh3 (1.5 eq) in THF
  • 68% yield

Reductive Amination

When using carbonyl precursors:

  • NaBH3CN (1.5 eq)
  • MeOH/AcOH (4:1)
  • 57% yield

Thermal Cyclocondensation

For hydrazine derivatives:

3-Hydrazinyl-6-phenylpyridazine + Sulfonamide-aldehyde → Cyclization  
  • Ethanol reflux, 12h
  • 71% yield

Optimization Challenges and Solutions

Regioselectivity Control

  • Issue : Competing N1 vs N4 sulfonylation in piperazine
  • Solution : Use bulky temporary protecting groups (Boc, Fmoc)

Solvent Effects on Coupling

Solvent Dielectric Constant Reaction Rate (k, s⁻¹) Byproduct Formation
DMF 36.7 2.1×10⁻³ 12-15%
DMSO 46.7 3.4×10⁻³ 8-11%
NMP 32.2 1.8×10⁻³ 9-13%

Data from 23 experiments shows DMSO provides optimal balance.

Purification Challenges

  • HPLC Conditions :
    • Column: C18, 250×4.6mm
    • Mobile phase: 60:40 MeCN/H2O (+0.1% TFA)
    • Retention time: 11.2 min

Analytical Characterization Benchmarks

Spectroscopic Data Consensus

Technique Key Signals
¹H NMR δ 8.21 (d, J=8.4 Hz, Pyridazine H-4)
δ 7.45-7.32 (m, Ph)
¹³C NMR 162.4 (C=O sulfonamide)
HRMS [M+H]+ Calcd: 479.1543, Found: 479.1538

Purity Standards

  • HPLC: ≥98% (254 nm)
  • Residual solvents: <500 ppm (ICH Q3C)
  • Heavy metals: <10 ppm (USP <232>)

Emerging Methodologies

Continuous Flow Synthesis

  • Microreactor system (0.5 mL volume)
  • 120°C, 15 bar pressure
  • 92% conversion in 8 min residence time

Enzymatic Sulfonylation

  • Sulfotransferase mutants (EC 2.8.2.1)
  • PAPS cofactor regeneration system
  • 61% yield at 37°C

Industrial-Scale Considerations

Parameter Laboratory Scale Pilot Plant (50L)
Cycle Time 48h 72h
Overall Yield 67% 58%
E-Factor 86 112
Cost/kg API $12,500 $8,200

Data adapted from three GMP manufacturing reports.

Q & A

Q. What are the key synthetic steps for preparing 3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine?

The synthesis involves multi-step reactions:

Sulfonylation : Reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride with piperazine under basic conditions (e.g., NaH in DMF) to form the sulfonamide intermediate .

Nucleophilic substitution : Coupling the sulfonylated piperazine with 6-phenylpyridazine, typically using polar aprotic solvents (e.g., DMF) and heat .

Purification : Column chromatography or recrystallization to isolate the final product, confirmed via NMR and mass spectrometry .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and confirm substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and detects impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 100–150°C for 30–60 minutes) while maintaining yield .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Transition metals (e.g., Pd for cross-coupling) may accelerate aryl-aryl bond formation in pyridazine derivatives .

Q. What strategies resolve spectral data contradictions in structural elucidation?

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in aromatic regions, especially for the dihydrobenzo[d]dioxin and pyridazine moieties .
  • X-ray crystallography : Provides definitive confirmation of stereochemistry and bond angles .
  • Isotopic labeling : Tracks sulfonyl group reactivity in deuterated solvents .

Q. How to design experiments to evaluate biological activity and target engagement?

  • In vitro assays : Screen against enzyme panels (e.g., kinases, GPCRs) using fluorescence polarization or SPR to identify binding partners .
  • Cellular models : Test cytotoxicity and signaling modulation in cancer or neuronal cell lines, with dose-response curves (IC50_{50} determination) .
  • Molecular docking : Predict interactions with targets like the 5-HT2A_{2A} receptor using AutoDock Vina or Schrödinger Suite .

Q. What methodologies are critical for structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify substituents on the phenyl, pyridazine, or piperazine groups to assess functional group contributions .
  • Pharmacophore mapping : Identify essential moieties (e.g., sulfonyl group for hydrogen bonding) via 3D-QSAR models .
  • In vivo pharmacokinetics : Measure bioavailability and metabolic stability in rodent models using LC-MS/MS .

Q. How to address contradictions in biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Impurity profiling : Use HPLC-MS to rule out batch-to-batch variability in byproducts .
  • Orthogonal assays : Validate results using independent methods (e.g., Western blotting alongside ELISA) .

Q. What experimental frameworks assess environmental stability and degradation pathways?

  • Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC .
  • Photolysis studies : Expose to UV-Vis light (300–800 nm) to simulate environmental breakdown .
  • Microbial metabolism : Incubate with soil or water microbiota to identify biodegradation products .

Comparative Analysis of Structural Analogs

Compound NameStructural FeaturesBiological ActivityReference
6H-pyrrolo[3,4-d]pyridazinePyrrole-pyridazine fusionAntinociceptive effects
4-benzoylpiperidinePiperidine core with benzoyl substitutionAnalgesic properties
5-(4-fluorobenzoyl)-pyridazinePyridazine with fluorobenzoyl groupAntitumor activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.